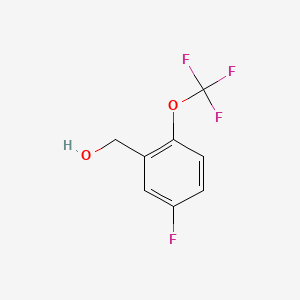

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-fluoro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXVLACUMFQMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzyl Alcohol for Advanced Research and Drug Development

Abstract

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a strategically important fluorinated building block in modern medicinal chemistry and drug discovery. The unique substitution pattern of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzyl alcohol scaffold imparts a distinct combination of physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, analytical validation, a plausible synthetic pathway with a detailed protocol, its strategic application in drug design, and essential safety and handling procedures. The aim is to furnish scientists with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in their research endeavors.

Section 1: Core Physicochemical Properties and Characterization

This compound is a valuable reagent due to the specific properties conferred by its fluorine and trifluoromethoxy substituents. A precise understanding of its chemical and physical attributes is paramount for its effective application.

Key Properties and Identifiers

Quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 210.13 g/mol | [1][2] |

| Molecular Formula | C₈H₆F₄O₂ | [1][2] |

| CAS Number | 1092460-86-0 | [1][2][3][4] |

| IUPAC Name | [5-Fluoro-2-(trifluoromethoxy)phenyl]methanol | [1] |

| Typical Purity | ≥97% | [1] |

| Physical State | Liquid (at STP) | |

| Refractive Index | 1.4375 | [1] |

| SMILES | C1=CC(=C(C=C1F)CO)OC(F)(F)F | [1] |

| InChI Key | JKXVLACUMFQMNS-UHFFFAOYSA-N | [1] |

Analytical Characterization: A Self-Validating System

The identity and purity of this compound must be rigorously confirmed before its use in sensitive applications. A multi-technique approach ensures a self-validating system, where data from orthogonal methods corroborate the material's integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation. The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂OH) and the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. ¹⁹F NMR will show two signals, one for the lone fluorine and another for the trifluoromethoxy group.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the broad O-H stretch of the alcohol (typically around 3400 cm⁻¹) and C-O, C-F, and aromatic C-H stretches.[5]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.

Experimental Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol describes the standard procedure for verifying the structural integrity of this compound.

-

Sample Preparation : Accurately weigh 5-10 mg of the alcohol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis :

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling constants (J-values). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The benzylic CH₂ protons will likely appear as a singlet or a doublet coupled to the hydroxyl proton, and the hydroxyl proton itself will be a broad singlet.[6]

-

Confirm that the observed spectrum is consistent with the expected structure and that impurity peaks are within the specified limits (e.g., ≤3%).

-

Section 2: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs handling procedures. Fluorinated benzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] A plausible and efficient synthetic route is outlined below.

Proposed Retrosynthetic Pathway

The synthesis can be logically approached from a commercially available starting material, 4-fluoro-2-nitrophenol. The key transformations involve the introduction of the trifluoromethoxy group, reduction of the nitro group to an amine, Sandmeyer reaction to install a formyl group (or a related precursor), and finally, reduction to the target benzyl alcohol.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Aldehyde to Alcohol Reduction

This protocol details the final, critical step of the synthesis: the reduction of the aldehyde intermediate to the target benzyl alcohol.

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) dissolved in anhydrous methanol (MeOH, 0.2 M).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reducing Agent : Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring : Stir the reaction at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching : Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.

-

Workup :

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Section 3: Strategic Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine-containing groups is a cornerstone strategy in modern drug design.[8] The trifluoromethyl and trifluoromethoxy groups, in particular, are used to modulate a compound's physicochemical and biological properties.[8][9]

The Physicochemical Impact of Fluorine and Trifluoromethoxy Groups

-

Metabolic Stability : Both the C-F and the O-CF₃ bonds are exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[10] Replacing a metabolically vulnerable C-H or O-CH₃ group with these fluorinated moieties can significantly increase a drug's half-life and bioavailability.[9][11]

-

Lipophilicity and Permeability : The trifluoromethoxy group is highly lipophilic and can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[11] This is a critical factor in the design of central nervous system (CNS) active drugs.

-

Modulation of pKa : The strong electron-withdrawing nature of these groups can lower the pKa of nearby acidic or basic centers, which can alter a drug's ionization state at physiological pH and influence its target binding and solubility.[10]

-

Conformational Control and Binding Affinity : The steric bulk and unique electronic properties of the trifluoromethoxy group can influence the conformation of a molecule, pre-organizing it for optimal binding to its biological target. It can also participate in favorable non-covalent interactions within a protein's binding pocket, thereby increasing potency.

Application as a Synthetic Building Block

This compound is an ideal starting material or intermediate for creating more complex drug candidates. The benzyl alcohol moiety can be readily converted into other functional groups, such as halides (e.g., benzyl chloride or bromide), aldehydes, or amines, which can then be used in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.

Caption: Integration of the benzyl moiety into a hypothetical drug candidate via alkylation.

This strategic functionalization allows for the systematic exploration of the chemical space around a core scaffold in structure-activity relationship (SAR) studies, which is fundamental to lead optimization in drug discovery.

Section 4: Safety, Handling, and Storage

Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.[12]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific safety data sheet for this exact compound is not detailed in the search results, related benzyl alcohols and fluorinated compounds are known to cause skin and eye irritation.[13]

| Hazard Class | Precautionary Measures | Required PPE |

| Skin Irritant | Avoid direct contact with skin. | Chemical-resistant gloves (e.g., nitrile or neoprene), flame-resistant lab coat.[12][14] |

| Eye Irritant | Avoid contact with eyes. | Chemical splash goggles and a face shield must be worn.[12][14] |

| Inhalation Hazard | Avoid breathing vapors or mists. | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16] |

Protocols for Safe Handling and Storage

-

Engineering Controls : All manipulations of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[14] An emergency eyewash station and safety shower must be readily accessible.

-

Handling : Grounding and bonding may be necessary to prevent static discharge if large quantities are being handled. Avoid heating, as this can increase volatilization.

-

Storage : Store the compound in a tightly sealed, clearly labeled container.[12] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

-

Spill Management : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its unique combination of fluorine and trifluoromethoxy substituents provides medicinal chemists with a powerful building block to enhance the metabolic stability, membrane permeability, and target affinity of drug candidates.[10][17] A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential. As the demand for more effective and safer therapeutics grows, the strategic application of precisely functionalized building blocks like this compound will continue to be a critical component of successful drug discovery programs.

References

-

Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]

-

SpectraBase. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol. [Link]

-

ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl...[Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]

-

YouTube. expt 11 benzyl alcohol IR and NMR video. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Semantic Scholar. 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

ResearchGate. Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol...[Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Illinois Urbana-Champaign. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

-

The Royal Society of Chemistry. In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]

-

Thieme. Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent. [Link]

-

Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?[Link]

-

Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

Sources

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 1092460-86-0 | CAS DataBase [m.chemicalbook.com]

- 3. 5-Fluoro-2-(trifluoromethoxy)benzylalcohol | 1092460-86-0 [chemicalbook.com]

- 4. 1092460-86-0|(5-Fluoro-2-(trifluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. guidechem.com [guidechem.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. fluoropolymers.eu [fluoropolymers.eu]

- 17. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The unique physicochemical properties imparted by moieties such as fluorine and trifluoromethoxy (OCF₃) can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] The trifluoromethoxy group, in particular, is highly lipophilic and metabolically robust, often enhancing membrane permeability and improving the overall disposition of a drug candidate.[1]

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol emerges as a highly valuable and versatile starting material for the synthesis of novel chemical entities. Its structure presents three key points for diversification: the hydroxyl group, the aromatic ring, and the benzylic position. This guide provides detailed protocols for the derivatization of the hydroxyl group through three fundamental transformations: etherification, esterification, and oxidation. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the creation of compound libraries for screening and lead optimization.

Part 1: Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl Ether Derivatives via Williamson Ether Synthesis

Application Focus: The synthesis of ether derivatives from the parent alcohol is a critical step in creating compounds with tailored properties. Ether linkages are generally more stable to hydrolysis than esters, making them suitable for scaffolds requiring greater metabolic stability. Furthermore, modifying the R-group in the ether (R-O-CH₂-Ar) allows for the systematic exploration of structure-activity relationships (SAR), influencing target binding and physicochemical properties.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether derivative as a representative example. The same procedure can be followed for other primary alkyl halides.

Rationale: The Williamson ether synthesis is a robust and widely used method that proceeds via an Sₙ2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide from an alkyl halide to form the ether. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal as they solvate the cation without interfering with the nucleophile.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become slightly cloudy.

-

Electrophile Addition: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

Experimental Workflow: Williamson Ether Synthesis

Sources

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-(trifluoromethoxy)benzyl Derivatives

Introduction: The Significance of Fluorinated Diarylmethanes in Drug Discovery

Diarylmethane scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethoxy (-OCF₃) groups, can profoundly enhance the pharmacological properties of drug candidates. These modifications are known to improve metabolic stability, membrane permeability, and binding affinity by altering the electronic nature and lipophilicity of the molecule.[1][2] Specifically, the 5-Fluoro-2-(trifluoromethoxy)benzyl moiety is a valuable building block for accessing novel diarylmethanes with potential therapeutic applications.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[3][4] However, the application of this powerful reaction to C(sp³)-electrophiles, such as benzyl derivatives, can present unique challenges. Furthermore, the presence of strongly electron-withdrawing groups on the benzyl ring, as in the case of 5-Fluoro-2-(trifluoromethoxy)benzyl derivatives, introduces additional electronic factors that must be carefully considered for successful coupling.

This comprehensive guide provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Fluoro-2-(trifluoromethoxy)benzyl derivatives with a range of arylboronic acids. It delves into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, offering a robust starting point for researchers in drug discovery and organic synthesis.

Pre-reaction Considerations: Activation of the Benzylic Position

The hydroxyl group of an alcohol is a poor leaving group for cross-coupling reactions. Therefore, the first critical step is the activation of the 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol to a more reactive electrophile. Conversion to the corresponding benzyl bromide is a common and effective strategy.[5]

Protocol 1: Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide

This protocol outlines a general method for the bromination of the starting alcohol.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution. Alternatively, a solution of triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in DCM can be used (Appel reaction).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 5-Fluoro-2-(trifluoromethoxy)benzyl bromide can be purified by flash column chromatography on silica gel.

The Suzuki-Miyaura Coupling Reaction: A Detailed Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide with various arylboronic acids. The conditions have been selected based on established methods for electron-deficient benzyl halides.[3][6]

Experimental Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to the Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The conversion of benzyl alcohols to their corresponding bromides is a cornerstone of synthetic organic chemistry, providing versatile intermediates for pharmaceutical and materials science. This guide offers a detailed exploration of the synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide from its alcohol precursor. We will delve into two robust and widely adopted protocols: the use of phosphorus tribromide (PBr₃) and the Appel reaction. This document provides not only step-by-step experimental procedures but also a thorough examination of the underlying reaction mechanisms, safety considerations, and comparative analysis to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Fluorinated Benzyl Bromides

Benzyl bromides are highly valued in drug discovery and development as key building blocks for introducing the benzyl moiety into a wide range of molecular scaffolds. The presence of fluorine and trifluoromethoxy substituents on the aromatic ring, as in the case of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These electron-withdrawing groups can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this particular benzyl bromide a valuable intermediate in medicinal chemistry.

The conversion of the parent alcohol to the bromide is a critical transformation that activates the benzylic position for subsequent nucleophilic substitution reactions. While seemingly straightforward, the choice of brominating agent and reaction conditions is paramount to ensure high yield, purity, and operational safety, especially when dealing with electronically modified and potentially sensitive substrates.

Mechanistic Considerations: Activating the Hydroxyl Group

The direct displacement of a hydroxyl group is unfavorable due to its poor leaving group ability (OH⁻ is a strong base). Therefore, the conversion of an alcohol to a bromide necessitates the in-situ activation of the hydroxyl group into a better leaving group. Both protocols discussed herein achieve this through different, yet effective, mechanistic pathways.

Phosphorus Tribromide (PBr₃) Pathway

The reaction of a benzyl alcohol with PBr₃ proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The key steps are:

-

Activation: The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate.

-

Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion.[3] This backside attack leads to the formation of the benzyl bromide and a dibromophosphorous acid byproduct.

This pathway is particularly advantageous for primary and secondary alcohols as it generally avoids carbocation rearrangements that can occur with other methods.[2]

The Appel Reaction Pathway

The Appel reaction provides a mild and efficient alternative for converting alcohols to alkyl halides.[4] When using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction mechanism is as follows:[5][6]

-

Formation of the Phosphonium Salt: Triphenylphosphine attacks one of the bromine atoms of CBr₄, displacing the tribromomethanide anion to form a triphenylphosphonium bromide intermediate.

-

Activation of the Alcohol: The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the phosphonium salt.

-

Proton Transfer: A proton is transferred from the alcohol oxygen to the tribromomethanide anion, forming bromoform and an alkoxyphosphonium bromide.

-

Sₙ2 Displacement: The bromide ion then displaces triphenylphosphine oxide from the benzylic carbon via an Sₙ2 reaction, yielding the desired benzyl bromide.[6][7]

The driving force for the Appel reaction is the formation of the very stable triphenylphosphine oxide byproduct.[8]

Comparative Protocol Analysis

Choosing the optimal protocol depends on several factors including substrate reactivity, desired scale, available reagents, and purification considerations.

| Parameter | Phosphorus Tribromide (PBr₃) Protocol | Appel Reaction (PPh₃/CBr₄) Protocol |

| Reagents | PBr₃, Anhydrous Solvent (e.g., DCM, Ether) | PPh₃, CBr₄, Anhydrous Solvent (e.g., DCM, THF) |

| Reaction Conditions | Typically 0 °C to room temperature | Typically 0 °C to room temperature |

| Byproducts | Phosphorous acid and its derivatives | Triphenylphosphine oxide, Bromoform |

| Work-up | Aqueous quench, extraction | Often requires chromatography to remove PPh₃O |

| Advantages | Cost-effective, simple work-up for some substrates | Mild conditions, high yields, broad functional group tolerance |

| Disadvantages | PBr₃ is corrosive and reacts violently with water | Stoichiometric amounts of PPh₃ and CBr₄, PPh₃O can be difficult to remove |

Detailed Experimental Protocols

Safety First: Both protocols involve hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10]

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the conversion of benzyl alcohols to benzyl bromides.[11]

Materials:

-

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a flask containing ice-cold water to quench the excess PBr₃.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Fluoro-2-(trifluoromethoxy)benzyl bromide.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.[12]

dot

Caption: Workflow for the synthesis of benzyl bromide using PBr₃.

Protocol 2: The Appel Reaction

This protocol is based on the general procedure for the Appel reaction.[7]

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and triphenylphosphine (1.2 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution. A white precipitate of triphenylphosphine oxide may begin to form.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC.

-

Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the 5-Fluoro-2-(trifluoromethoxy)benzyl bromide.

dot

Caption: Simplified mechanism of the Appel reaction.

Troubleshooting and Expert Insights

-

Incomplete Conversion (PBr₃ method): If the reaction stalls, a slight excess of PBr₃ can be added. However, be cautious as this will make the quench more exothermic. Ensure the starting alcohol is completely dry, as water will consume the reagent.

-

Low Yields: In some cases, particularly with sterically hindered or electron-deficient benzyl alcohols, the reaction may be sluggish. Gentle heating can sometimes improve the yield, but this should be done with caution to avoid side reactions.

-

Difficulty Removing Triphenylphosphine Oxide (Appel method): Triphenylphosphine oxide is notoriously difficult to remove completely. After chromatography, it can sometimes be further removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., cold diethyl ether or a hexane/ether mixture).

-

Product Instability: Benzyl bromides can be lachrymatory and are often sensitive to light and moisture. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) in a dark, cool place and use it promptly.

Conclusion

The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a readily achievable transformation for the proficient synthetic chemist. Both the phosphorus tribromide and Appel reaction protocols offer reliable methods to access this valuable intermediate. The choice between them will be guided by the specific experimental context, including scale, purity requirements, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this and other important benzyl bromide building blocks for their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Appel reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Lundgren, R. J., et al. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12534-12538. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Science madness.org. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

-

ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

- Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

-

Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

-

YouTube. (2018, February 23). The Appel Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

-

Reddit. (2016, December 15). BnBr purification via basic alumina? Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

-

BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

-

Thayumanavan, S., et al. (n.d.). Supporting information for “Synthesis of dendrimers with multifunctional periphery using an ABB' monomer”. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. nj.gov [nj.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. guidechem.com [guidechem.com]

- 12. reddit.com [reddit.com]

Application Notes and Protocols: Halogenation of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The presence of fluorine can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the 5-fluoro-2-(trifluoromethoxy)benzyl moiety is a valuable building block in the synthesis of a variety of biologically active molecules. The conversion of the parent alcohol, 5-fluoro-2-(trifluoromethoxy)benzyl alcohol, to its corresponding benzyl halides (chloride, bromide, and iodide) opens a gateway for diverse downstream synthetic transformations, primarily through nucleophilic substitution reactions.

These halogenated intermediates are crucial for introducing this fluorinated motif into larger, more complex molecules, enabling medicinal chemists to fine-tune drug candidates for enhanced efficacy and safety profiles. This guide provides detailed protocols and mechanistic insights for the effective halogenation of this compound, empowering researchers to confidently synthesize these key synthetic intermediates.

Understanding the Substrate: Electronic Effects of Fluoro and Trifluoromethoxy Groups

Part 1: Chlorination Protocols

The conversion of a benzyl alcohol to a benzyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Mechanism of Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride typically proceeds through an SN2 or SNi (internal nucleophilic substitution) mechanism.[4][5] The first step involves the alcohol attacking the sulfur atom of thionyl chloride, displacing a chloride ion and forming an alkyl chlorosulfite intermediate.[5] In the presence of a base like pyridine, the liberated chloride ion acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion, leading to inversion of stereochemistry if the carbon is chiral.[5] In the absence of a base, the reaction can proceed via an SNi mechanism where the chloride is delivered from the alkyl chlorosulfite itself, resulting in retention of stereochemistry.[5] For a primary benzyl alcohol like our substrate, the distinction is less critical as there is no stereocenter.

Diagram: Chlorination Workflow

Caption: Workflow for the chlorination of this compound.

Detailed Protocol: Chlorination using Thionyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (optional, for reactions at reflux)

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[6][7] This entire procedure must be performed in a well-ventilated chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][9]

-

Have an emergency shower and eyewash station readily accessible.[8]

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (or another suitable aprotic solvent).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Gas evolution (HCl and SO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of ice water to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-fluoro-2-(trifluoromethoxy)benzyl chloride.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

| Parameter | Condition |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Work-up | Aqueous wash and extraction |

Part 2: Bromination Protocols

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides.[10][11]

Mechanism of Bromination with Phosphorus Tribromide

The reaction of an alcohol with PBr₃ proceeds via an SN2 mechanism.[10][12][13] The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group (an O-P bond is very strong).[12] The displaced bromide ion then acts as a nucleophile and attacks the benzylic carbon, leading to the formation of the benzyl bromide and a phosphorus-containing byproduct.[13]

Diagram: Bromination Mechanism

Caption: Simplified SN2 mechanism for the bromination of an alcohol with PBr₃.

Detailed Protocol: Bromination using Phosphorus Tribromide

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[14] All operations should be conducted in a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[14]

-

Ensure an emergency shower and eyewash station are readily available.

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of PBr₃: Slowly add PBr₃ (0.4 - 0.5 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly adding ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Optional): Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Condition |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash and extraction |

Part 3: Iodination Protocols

The conversion of alcohols to alkyl iodides can be achieved using various reagents. A common and mild method involves the use of iodine and triphenylphosphine (the Appel reaction).[15][16]

Mechanism of Iodination with Iodine and Triphenylphosphine

The reaction is thought to proceed through the formation of an iodophosphonium species from the reaction of triphenylphosphine with iodine. The alcohol then attacks this species to form an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile in an SN2 displacement to yield the alkyl iodide and triphenylphosphine oxide.[17]

Diagram: Iodination Workflow

Caption: Workflow for the iodination of this compound.

Detailed Protocol: Iodination using Iodine and Triphenylphosphine

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Iodine can cause skin and respiratory irritation. Handle in a well-ventilated area.

-

Triphenylphosphine is an irritant. Avoid inhalation and skin contact.

-

Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM, add iodine (1.2 eq) portion-wise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to remove excess iodine.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often contaminated with triphenylphosphine oxide, which can be challenging to remove. Purification by column chromatography on silica gel is typically required.

| Parameter | Condition |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash and extraction |

Conclusion

The halogenation of this compound provides a versatile set of intermediates for the synthesis of complex molecules in drug discovery and materials science. The choice of halogenating agent will depend on the desired halide and the specific requirements of the subsequent synthetic steps. The protocols outlined in this guide are robust and can be adapted as needed. Careful attention to safety precautions, particularly when handling corrosive and reactive halogenating agents, is paramount. By following these detailed procedures, researchers can efficiently and safely synthesize 5-fluoro-2-(trifluoromethoxy)benzyl chloride, bromide, and iodide, thereby facilitating the advancement of their research programs.

References

-

Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]

-

Bagnoli, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1649. [Link]

-

Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]

-

Hajipour, A. R., & Ruoho, A. E. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Synthetic Communications, 39(8), 1385-1392. [Link]

-

D'Accolti, L., et al. (2010). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ChemInform, 41(33). [Link]

- Zhu, S. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

-

New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]

-

Berger, F., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8238. [Link]

-

Reddy, P. S., et al. (2003). A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. The Journal of Organic Chemistry, 68(14), 5428–5431. [Link]

-

Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

Singh, S., & Kumar, S. (2013). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of the Indian Chemical Society, 90(11), 2055-2059. [Link]

-

Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. [Link]

-

ResearchGate. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. [Link]

-

New Jersey Department of Health. (2008). Hazard Summary: Phosphorus Tribromide. NJ.gov. [Link]

-

Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Thieme Connect. [Link]

-

Bobek, M., Kavai, I., & De Clercq, E. (1987). Synthesis and Biological Activity of 5-(2,2-Difluorovinyl)-2′-deoxyuridine. Journal of Medicinal Chemistry, 30(8), 1494–1497. [Link]

-

Firouzabadi, H., et al. (2004). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Bulletin of the Korean Chemical Society, 25(10), 1461-1463. [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

-

The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]

-

Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1845. [Link]

-

Suhm, M. A., et al. (2023). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 25(10), 7136-7148. [Link]

-

Elend, D., et al. (2004). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ResearchGate. [Link]

-

Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

jOeCHEM. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

- Google Patents. (2011). Preparation method of 2,4,5-trifluorobenzyl chloride.

Sources

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. nj.gov [nj.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol in Synthesis

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic utility of this versatile building block and troubleshoot common side reactions. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents can influence reactivity in unexpected ways. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure successful and efficient experimentation.

Troubleshooting Guide: Side Reactions in Common Transformations

This section addresses specific issues that may arise during the chemical modification of this compound, providing explanations for the underlying chemistry and actionable solutions.

Oxidation to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Question: I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing low yields and the formation of unexpected byproducts. What could be going wrong?

Answer: The oxidation of this electron-deficient benzyl alcohol can be challenging. The choice of oxidant and reaction conditions are critical to prevent over-oxidation or the formation of side products.

Potential Side Reactions & Troubleshooting:

-

Over-oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid, especially with prolonged reaction times or elevated temperatures.

-

Pummerer Rearrangement (in Swern-type oxidations): Swern oxidation and related methods that utilize activated dimethyl sulfoxide (DMSO) can sometimes lead to the formation of a methylthiomethyl (MTM) ether byproduct via a Pummerer rearrangement.[4] This is more likely if the intermediate alkoxysulfonium salt is not efficiently deprotonated and eliminated.

-

Troubleshooting Protocol:

-

Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the addition of oxalyl chloride and the alcohol.[5]

-

Order of Addition: Add the alcohol to the pre-formed activated DMSO complex.

-

Efficient Basification: Add triethylamine (or another hindered base) slowly at low temperature to facilitate the elimination reaction over the rearrangement.

-

-

-

Formation of Acetals/Hemiacetals: If the reaction is performed in an alcohol solvent, the product aldehyde can react with the solvent to form acetals or hemiacetals, reducing the yield of the desired product.

-

Solution: Use a non-alcoholic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

| Oxidizing Agent | Common Side Products | Recommended Conditions |

| Dess-Martin Periodinane (DMP) | Residual periodinane byproducts | DCM, Room Temperature |

| Swern Oxidation (DMSO, (COCl)₂) | Methylthiomethyl ether, Dimethyl sulfide | DCM, -78 °C to Room Temperature |

| Pyridinium Chlorochromate (PCC) | Chromium residues, potential over-oxidation | DCM, Room Temperature |

Ether Synthesis (Williamson and Mitsunobu Reactions)

Question: I am trying to synthesize an ether from this compound, but the reaction is inefficient. What are the likely side reactions?

Answer: Both the Williamson ether synthesis and the Mitsunobu reaction can be employed, but each has its own set of potential complications, particularly with a sterically hindered and electronically deactivated substrate.

Potential Side Reactions & Troubleshooting:

-

Self-Etherification: Under acidic conditions or at elevated temperatures, benzyl alcohols can undergo self-condensation to form a dibenzyl ether.

-

Elimination (Williamson Synthesis): If a secondary or tertiary alkyl halide is used as the electrophile, the alkoxide of this compound can act as a base, leading to an E2 elimination reaction instead of the desired Sₙ2 substitution.[8]

-

Solution: Whenever possible, use a primary alkyl halide or tosylate as the electrophile.[8]

-

-

No Reaction (Mitsunobu Reaction): The acidity of the nucleophile is critical in a Mitsunobu reaction. If the pKa of the incoming nucleophile (the alcohol to be etherified with the benzyl alcohol) is too high, the reaction may not proceed efficiently.

-

Solution: Consider using a more acidic nucleophile or alternative coupling agents.

-

-

Formation of Triphenylphosphine Oxide Adducts (Mitsunobu Reaction): Incomplete reaction or side reactions with the phosphine reagent can lead to purification challenges.

-

Troubleshooting Protocol:

-

Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

-

Reverse Addition: Add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) slowly to a cooled solution of the alcohol, the nucleophile, and triphenylphosphine.

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphine and azodicarboxylate reagents.

-

-

Conversion to 5-Fluoro-2-(trifluoromethoxy)benzyl Halide

Question: I am attempting to convert the alcohol to the corresponding benzyl bromide/chloride, but the reaction is messy and gives multiple products. How can I improve this?

Answer: The conversion of benzyl alcohols to benzyl halides can be complicated by the stability of the benzylic carbocation, which can lead to Friedel-Crafts-type side reactions.

Potential Side Reactions & Troubleshooting:

-

Friedel-Crafts Self-Alkylation: The formed benzyl halide is an excellent electrophile. In the presence of a Lewis acid (which can be generated in situ, e.g., from impurities in SOCl₂), it can alkylate another molecule of the starting alcohol or the product, leading to oligomerization.[9][10]

-

Solution:

-

-

Decomposition of Thionyl Chloride (SOCl₂): Thionyl chloride can decompose, especially in the presence of moisture, to generate HCl and SO₂, which can promote side reactions.[13][14]

-

Solution: Use freshly distilled or a new bottle of thionyl chloride for the reaction.

-

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF₃) group under typical reaction conditions?

A1: The trifluoromethoxy group is generally considered to be very stable towards a wide range of reagents, including acids, bases, and common oxidizing and reducing agents. Its stability is a key feature that makes it a valuable substituent in medicinal chemistry.

Q2: Will the fluorine atom on the aromatic ring participate in any side reactions?

A2: The aryl-fluorine bond is very strong and is unlikely to participate in nucleophilic aromatic substitution (SₙAr) reactions under the standard conditions used for modifying the benzylic alcohol. SₙAr reactions typically require very strong electron-withdrawing groups ortho or para to the fluorine and harsh reaction conditions (strong nucleophiles and high temperatures).

Q3: Can I use this alcohol directly in a Friedel-Crafts alkylation reaction?

A3: Yes, benzyl alcohols can be used directly in Friedel-Crafts alkylations with a suitable Lewis or Brønsted acid catalyst.[15][16] However, be aware of the potential for self-polymerization, especially with electron-rich aromatic substrates.[10] Careful control of stoichiometry and reaction temperature is crucial.

Q4: What are the best practices for purifying products derived from this compound?

A4: Standard purification techniques such as column chromatography on silica gel are generally effective. The fluorine and trifluoromethoxy groups increase the lipophilicity of the molecule, so you may need to use a less polar eluent system than for non-fluorinated analogues. Due to the potential for volatile byproducts (e.g., dimethyl sulfide from Swern oxidations), it is important to perform the reaction and work-up in a well-ventilated fume hood.

Visualizing Reaction Pathways

Oxidation Pathways

Caption: Oxidation of this compound.

Troubleshooting Williamson Ether Synthesis

Caption: Troubleshooting low yields in Williamson ether synthesis.

References

-

Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). NIH. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. [Link]

-

Alcohol + SOCl2. (n.d.). ReactionWeb.io. [Link]

-

Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. (n.d.). NIH. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

-

Dess–Martin periodinane. (n.d.). Wikipedia. [Link]

-

BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

-

Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2018, March 13). RSC Publishing. [Link]

-

Convert the followingBenzyl alcohol to benzyl chloride. (n.d.). Filo. [Link]

-

15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]

-

Dess-Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]

-

Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). YouTube. [Link]

-

New Directions in the Mitsunobu Reaction. (2020, November 23). Nottingham ePrints. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. [Link]

-

Practice Question - Pummerer Rearrangement | Sulphur Reactions. (2021, May 3). YouTube. [Link]

-

Acid functionalized carbons as catalyst for glycerol etherification with benzyl alcohol. (n.d.). CONICET. [Link]

-

3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses Procedure. [Link]

-

Swern oxidation. (n.d.). Wikipedia. [Link]

-

1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses Procedure. [Link]

-

Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (n.d.). NIH. [Link]

-

Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. (n.d.). ResearchGate. [Link]

-

Swern Oxidation. (2019, July 10). Organic Chemistry. [Link]

-

Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. (n.d.). Universal Print. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps. [Link]

-

Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. (2018, December 20). Biomedical Journal of Scientific & Technical Research. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PMC. [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023, November 13). PMC. [Link]

-

Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... (n.d.). ResearchGate. [Link]

-

Dess-Martin-Periodinane oxidation. (2025, November 20). YouTube. [Link]

-

Mitsunobu reaction issues. (n.d.). Reddit. [Link]

-

Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. (n.d.). Biomedical Journal of Scientific & Technical Research. [Link]

-

Glycerol etherification with benzyl alcohol over sulfated zirconia catalysts. (n.d.). CONICET. [Link]

-

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol. (n.d.). PubChem. [Link]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionweb.io [reactionweb.io]

- 12. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 15. researchgate.net [researchgate.net]

- 16. biomedres.us [biomedres.us]

Technical Support Center: Optimizing Reactions with 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve reaction yields and outcomes. The unique electronic properties of this substrate, stemming from the strongly electron-withdrawing fluoro and trifluoromethoxy groups, present specific challenges and opportunities in synthetic chemistry. This document provides the expertise to navigate these complexities effectively.

Understanding the Reactivity of this compound

The reactivity of this compound is dominated by the electronic effects of its substituents. Both the fluorine atom and the trifluoromethoxy group are potent electron-withdrawing groups. This has several important consequences for common reactions involving the benzylic alcohol:

-

Reduced Nucleophilicity of the Hydroxyl Group: The electron-withdrawing nature of the substituents decreases the electron density on the oxygen atom of the hydroxyl group, making it a weaker nucleophile.

-

Destabilization of Carbocation Intermediates: Any reaction proceeding through a benzylic carbocation intermediate will be significantly disfavored due to the destabilizing effect of the electron-withdrawing groups on the phenyl ring.

-

Increased Acidity of the Benzylic Proton: The inductive effect of the substituents can increase the acidity of the proton on the benzylic carbon, which can be a factor in certain oxidation reactions.

-

Chemical Stability: The trifluoromethoxy group is generally thermally and chemically stable, resistant to attack by many acids, bases, and organometallic reagents.[1]

This unique reactivity profile necessitates careful consideration of reaction conditions to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. While generally stable, prolonged exposure to strong acids or bases should be avoided.

Q2: What are the main safety precautions when handling this compound?

A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Q3: Can I expect typical reaction times for this alcohol compared to unsubstituted benzyl alcohol?

A3: No, due to the electron-withdrawing nature of the substituents, you should anticipate that reactions where the alcohol acts as a nucleophile (e.g., Williamson ether synthesis, Fischer esterification) will be slower than with benzyl alcohol.[2] Reaction conditions may need to be adjusted accordingly (e.g., longer reaction times, higher temperatures, or use of more potent activating agents).

Q4: Are there any common impurities I should be aware of in the starting material?

A4: Commercially available this compound is generally of high purity. However, it is good practice to check the certificate of analysis for any specified impurities. Potential process-related impurities could include the corresponding benzaldehyde or benzoic acid derivatives from over-oxidation during synthesis.

Troubleshooting Guides for Common Reactions

Oxidation to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

The oxidation of this electron-deficient benzyl alcohol to the corresponding aldehyde is a common transformation. However, achieving high yields without over-oxidation to the carboxylic acid can be challenging.

Diagram 1: Troubleshooting Low Yield in the Oxidation of this compound

Caption: A flowchart for diagnosing and resolving low yields in oxidation reactions.

Issue 1: Incomplete Conversion to the Aldehyde

-

Plausible Cause: The electron-withdrawing groups deactivate the alcohol, making it less susceptible to oxidation. The chosen oxidant may not be potent enough under standard conditions.

-

Troubleshooting Steps:

-

Choice of Oxidant: For this substrate, mild and reliable oxidation methods are recommended.

-

Swern Oxidation: This method is highly effective for sensitive substrates. Use of oxalyl chloride or trifluoroacetic anhydride to activate DMSO at low temperatures (-78 °C) followed by the addition of a hindered base like triethylamine is a robust choice.[3][4][5][6]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is another excellent choice for a mild and selective oxidation of primary alcohols to aldehydes, often giving high yields with simple workup.[7][8][9][10]

-

-

Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or LC-MS. Due to the reduced reactivity, longer reaction times than for simple benzyl alcohols may be necessary. For Swern oxidations, it is crucial to maintain a low temperature to avoid side reactions.[5]

-

Stoichiometry of Reagents: Ensure that at least a stoichiometric amount of the oxidant is used. A slight excess (1.1-1.5 equivalents) is often beneficial.

-

Table 1: Recommended Conditions for Oxidation

| Oxidation Method | Reagents | Solvent | Temperature | Key Considerations |

| Swern Oxidation | 1. (COCl)₂ or TFAA, DMSO2. 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol3. Et₃N or DIPEA | Dichloromethane (DCM) | -78 °C to rt | Maintain low temperature during addition to avoid Pummerer rearrangement. The odor of dimethyl sulfide is a byproduct. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | DMP is sensitive to moisture. A buffer like pyridine or sodium bicarbonate can be added to neutralize acidic byproducts. |

Issue 2: Formation of 5-Fluoro-2-(trifluoromethoxy)benzoic acid (Over-oxidation)

-

Plausible Cause: The chosen oxidant is too harsh, or the reaction conditions are too forcing, leading to the oxidation of the intermediate aldehyde.

-

Troubleshooting Steps:

-